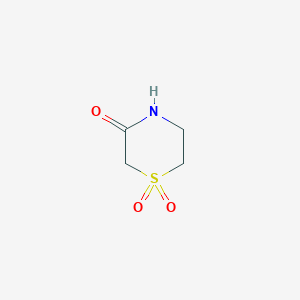![molecular formula C23H31N3O3S B3164323 N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide CAS No. 891016-02-7](/img/structure/B3164323.png)
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide
Vue d'ensemble
Description
“N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide”, also known as ML-SI3, is an antagonist of the TRPML family of calcium channels . It can prevent lysosomal calcium efflux and has been reported to block downstream TRPML1-mediated induction of autophagy .
Synthesis Analysis
The synthesis of piperazine derivatives, such as ML-SI3, has been the subject of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular weight of ML-SI3 is 429.58, and its molecular formula is C23H31N3O3S . The canonical SMILES structure is COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 .Chemical Reactions Analysis
ML-SI3 has been shown to have affinity for alpha1-adrenergic receptors, with most novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM .Physical And Chemical Properties Analysis
ML-SI3 has a boiling point of 589.3±60.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . Its LogP is 4.58150 .Applications De Recherche Scientifique
Inhibition of TRPML1 Channel Activity
ML-SI3 is known to inhibit the activity of the TRPML1 channel, a cation channel that regulates lysosomal calcium signaling, lipid trafficking, and autophagy-related processes . It binds to the same site as the synthetic agonist ML-SA1 and can compete with ML-SA1, blocking channel activation . This inhibition is independent of phosphoinositide regulation .
Regulation of Lysosomal Calcium Efflux
ML-SI3 can prevent lysosomal calcium efflux, which is crucial for maintaining calcium levels essential for proper lysosomal function . This has implications for diseases related to lysosomal dysfunction.
Induction of Autophagy
ML-SI3 has been reported to block downstream TRPML1-mediated induction of autophagy . Autophagy is a cellular process involved in the degradation and recycling of cellular components, and its dysregulation is implicated in various diseases.
Alpha1-Adrenergic Receptor Antagonism
The compound N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide has shown potential as an antagonist for alpha1-adrenergic receptors . These receptors are significant targets for various neurological conditions treatment .
Modulation of Mitochondrial Functions
CCG-1423, a Rho A pathway inhibitor, has been reported to modulate mitochondrial functions . It inhibits the transcription of SRF/p49 and PGC-1α, β, resulting in the downregulation of mitochondrial genes, leading to the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Inhibition of Cancer Cell Migration
CCG-1433 has been reported to suppress several pathological processes including cancer cell migration . This is achieved through the inhibition of myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial-mesenchymal transition (EMT) .
Prevention of Tissue Fibrosis
CCG-1433 has also been reported to prevent tissue fibrosis . Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix components, and it can occur in many tissues within the body .
Prevention of Atherosclerotic Lesions Development
CCG-1433 has been found to prevent the development of atherosclerotic lesions . Atherosclerosis is a disease in which plaque builds up inside the arteries, and it can lead to serious problems including heart attack, stroke, or even death .
Mécanisme D'action
Target of Action
ML-SI3, also known as N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide or CCG-143140, primarily targets the Transient Receptor Potential Mucolipin 1 (TRPML1) . TRPML1 is a member of the TRPML family of calcium channels . It plays a crucial role in regulating lysosomal calcium signaling, lipid trafficking, and autophagy-related processes .
Mode of Action
ML-SI3 acts as an antagonist or channel blocker of the TRPML family of calcium channels . It binds to the hydrophobic cavity created by S5, S6, and PH1, the same cavity where the synthetic agonist ML-SA1 binds . This binding leads to a closed conformation of the TRPML1 channel, thereby blocking the channel activity . It competes with ML-SA1 to block the channel activity .
Biochemical Pathways
The primary biochemical pathway affected by ML-SI3 is the lysosomal calcium signaling pathway . By blocking the TRPML1 channel, ML-SI3 prevents lysosomal calcium efflux . This action can block downstream TRPML1-mediated induction of autophagy .
Result of Action
The primary molecular effect of ML-SI3’s action is the inhibition of lysosomal calcium efflux . This leads to a decrease in TRPML1-mediated induction of autophagy . On a cellular level, this can affect various processes regulated by autophagy and lysosomal function.
Action Environment
The action of ML-SI3 is influenced by the low pH environment of the lysosome , which is the site of action for the TRPML1 channel . .
Safety and Hazards
Orientations Futures
ML-SI3 and its derivatives have been subjects of comparative analysis for their potential as alpha1-adrenergic receptor antagonists . The in silico docking and molecular dynamics simulations, binding data together with absorption, distribution, metabolism, and excretion (ADME) calculations identified promising lead compounds .
Propriétés
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O3S/c1-29-23-14-8-7-13-22(23)26-17-15-25(16-18-26)21-12-6-5-11-20(21)24-30(27,28)19-9-3-2-4-10-19/h2-4,7-10,13-14,20-21,24H,5-6,11-12,15-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTXOMMQHRIKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C3CCCCC3NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
CAS RN |
891016-02-7 | |
| Record name | N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]cyclohexyl}benzenesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




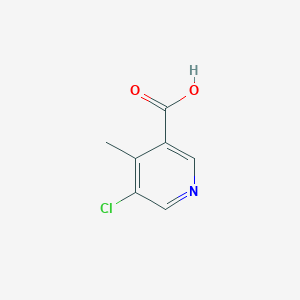


![4-Propylbicyclo[2.2.2]octan-1-amine](/img/structure/B3164264.png)



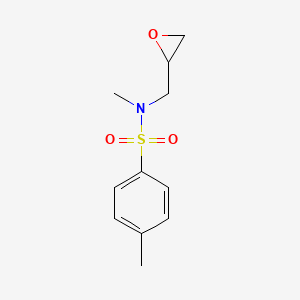
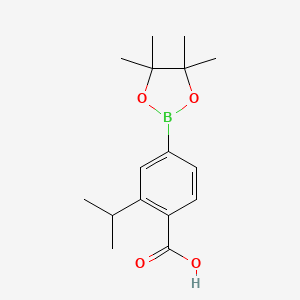
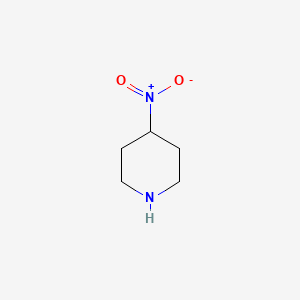
![3-ethyl-N,6-bis(4-methoxyphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B3164327.png)
